2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine
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Overview
Description
2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a bromine atom at the second position and two methyl groups at the fourth and sixth positions of the pyrazolo[1,5-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dimethylpyrazolo[1,5-a]pyrazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the second position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of 2-substituted-4,6-dimethylpyrazolo[1,5-a]pyrazines.
Oxidation Reactions: Formation of 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid or 4,6-dimethylpyrazolo[1,5-a]pyrazine-2-aldehyde.
Reduction Reactions: Formation of 4,6-dimethylpyrazolo[1,5-a]pyrazine.
Scientific Research Applications
2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-cancer compounds.
Material Science: It serves as a precursor for the synthesis of novel materials with unique electronic and photophysical properties.
Biological Studies: It is employed in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethylpyrazolo[1,5-a]pyrazine
- 2-Iodo-4,6-dimethylpyrazolo[1,5-a]pyrazine
- 4,6-Dimethylpyrazolo[1,5-a]pyrazine
Uniqueness
2-Bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for selective functionalization. The bromine atom can be easily substituted with various nucleophiles, making it a versatile intermediate for the synthesis of diverse compounds. Additionally, the presence of two methyl groups enhances its stability and lipophilicity, making it suitable for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H8BrN3 |
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Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-4,6-dimethylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C8H8BrN3/c1-5-4-12-7(6(2)10-5)3-8(9)11-12/h3-4H,1-2H3 |
InChI Key |
DAASKDDKZAEYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)Br)C(=N1)C |
Origin of Product |
United States |
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